molecular formula C13H9ClN2O2S B5694112 3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5694112
M. Wt: 292.74 g/mol
InChI Key: CGDMEKJXJHMFJV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the category of heterocyclic compounds. These compounds have gained attention due to their diverse chemical and physical properties, which make them useful in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multi-step chemical processes. For example, a catalyst-free aqueous synthesis of 2-amino-7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives was reported, which featured mild reaction conditions and high yields (Yao et al., 2014). Another study described the synthesis of similar compounds using a straightforward method starting from 2-chloropyridine-3-carboxylic acid (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is typically characterized by a planar fused-ring system. For instance, Low et al. (2004) studied the crystal structure of related compounds, revealing how the molecules are linked by hydrogen bonds into dimers and chains (Low et al., 2004).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and condensation reactions. Hirota et al. (1990) synthesized several 6-substituted derivatives by treating precursors with different reagents, illustrating the versatility of these compounds in chemical reactions (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization behavior, can vary widely depending on their structural diversity. This variation was reflected in a study by Jatczak et al., where a range of solubility values and permeability coefficients were reported for different [2,3-d]pyrimidine-2,4(1H,3H)-diones (Jatczak et al., 2014).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrimidinedione derivatives and similar compounds is ongoing, and future directions may include further exploration of their potential biological activities and the development of new synthesis methods .

properties

IUPAC Name

3-(3-chlorophenyl)-6-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-5-10-11(19-7)15-13(18)16(12(10)17)9-4-2-3-8(14)6-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDMEKJXJHMFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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